molecular formula C15H17N3O3S B4570351 2-methyl-3-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide

2-methyl-3-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide

Cat. No.: B4570351
M. Wt: 319.4 g/mol
InChI Key: VCNAEXVKWMJXNO-UHFFFAOYSA-N
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Description

2-methyl-3-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide is a useful research compound. Its molecular formula is C15H17N3O3S and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.09906259 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Water Purification and Desalination

The synthesis of polymers such as poly sulphonyl amino benzamide (PSAB) and its methylated form (mPSAB) has been explored for their use in water purification, especially in seawater desalination. These polymers were utilized to prepare polysulfone composite membranes by the Diffusion Induced Phase Separation (DIPS) method, showing significant potential in salt rejection and water flux, thus contributing to the development of more efficient desalination technologies (Padaki et al., 2012).

Electrophysiological Activity

A series of compounds including 4-[(methylsulfonyl)amino]benzamides and sulfonamides were synthesized and evaluated for their Class III antiarrhythmic activity. These compounds demonstrated potent Class III activity without affecting conduction, suggesting potential applications in cardiac arrhythmia treatment (Ellingboe et al., 1992).

Capillary Electrophoresis

The separation of imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, using nonaqueous capillary electrophoresis has been developed. This method highlights the utility of these compounds in improving the sensitivity and effectiveness of analytical techniques for quality control in pharmaceuticals (Ye et al., 2012).

Histone Deacetylase Inhibition

The compound MGCD0103, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, was designed and synthesized, selectively inhibiting HDACs 1-3 and 11. This compound has shown promise in blocking cancer cell proliferation and inducing apoptosis, making it a potential candidate for cancer therapy (Zhou et al., 2008).

Hedgehog Pathway Inhibition

The study of GDC-0449 (vismodegib), a small-molecule inhibitor of the Hedgehog signaling pathway, involved investigating its metabolic fate and disposition in rats and dogs. This research provides insight into the metabolism and potential therapeutic applications of benzamide derivatives in targeting the Hedgehog pathway, relevant in various cancers (Yue et al., 2011).

Properties

IUPAC Name

3-(methanesulfonamido)-2-methyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-11-13(7-5-8-14(11)18-22(2,20)21)15(19)17-10-12-6-3-4-9-16-12/h3-9,18H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNAEXVKWMJXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.